![molecular formula C19H25N3O2 B1417415 5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione CAS No. 297160-31-7](/img/structure/B1417415.png)
5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione
Overview
Description
5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione is a chemical compound with the molecular formula C19H25N3O2 . It is used in proteomics research .
Molecular Structure Analysis
The molecular weight of this compound is 327.42 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
The compound has a molecular weight of 327.42 . Other physical and chemical properties such as melting point, IR spectrum, and NMR data are not available in the search results for this specific compound.Scientific Research Applications
Cyclization Processes
- Piperazine-2,5-diones, similar to the compound , can be formed through a Dieckmann cyclization process, which involves the closure of a terminal methylene adjacent to nitrogen onto a carbonyl group. This process is significant in synthesizing various cyclic compounds (Aboussafy & Clive, 2012).
Synthesis of Enantiopure Compounds
- Enantiopure compounds, such as bis(phenylmethyl) piperazine-2,5-dione, have been synthesized from amino acid esters, demonstrating the compound's utility in creating specific, chirally pure substances (Li-hua et al., 2010).
Study of Molecular Motions
- Studies on similar piperazine-2,5-diones reveal insights into molecular motions and ring current shielding, important for understanding chemical behavior at the molecular level (Frigerio et al., 1982).
Synthesis of Amino Acid Derivatives
- Methylene piperazine-2,5-diones serve as templates for synthesizing amino acid derivatives, demonstrating their role as intermediates in producing various biologically active compounds (Chai & King, 1995).
Condensation Reactions
- These compounds participate in three-component condensation reactions to produce substituted pyrazolopyrimidines and pyrazoloquinazolines, which are important in pharmaceutical chemistry (Kryl'skiĭ et al., 2010).
Synthesis of N-Confused Porphyrin Derivatives
- Active methylene compounds like cyclohexane-1,3-dione react with N-confused porphyrin to produce novel derivatives, useful in organic synthesis and potentially in medical applications (Li et al., 2011).
properties
IUPAC Name |
3-hydroxy-5-phenyl-2-(2-piperazin-1-ylethyliminomethyl)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c23-18-12-16(15-4-2-1-3-5-15)13-19(24)17(18)14-21-8-11-22-9-6-20-7-10-22/h1-5,14,16,20,23H,6-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKQAOZWXDACSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN=CC2=C(CC(CC2=O)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B1417333.png)
![1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1417334.png)
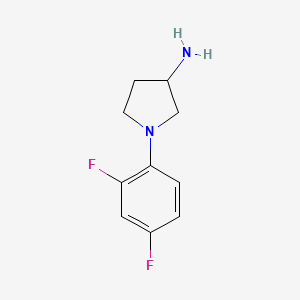
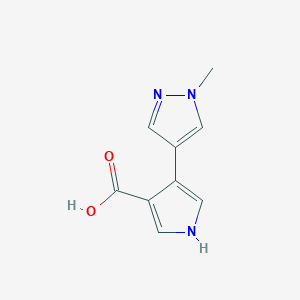

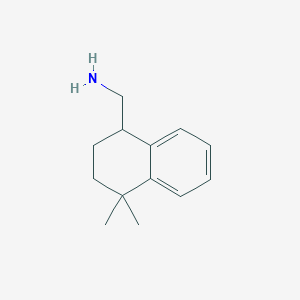
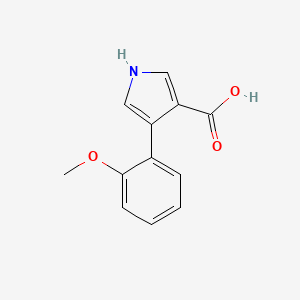

![6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417348.png)

![3-[3-(difluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1417350.png)
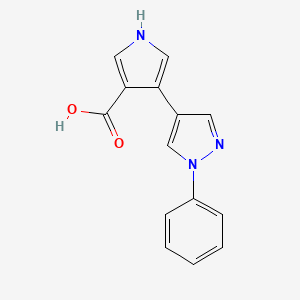
![[2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine](/img/structure/B1417354.png)